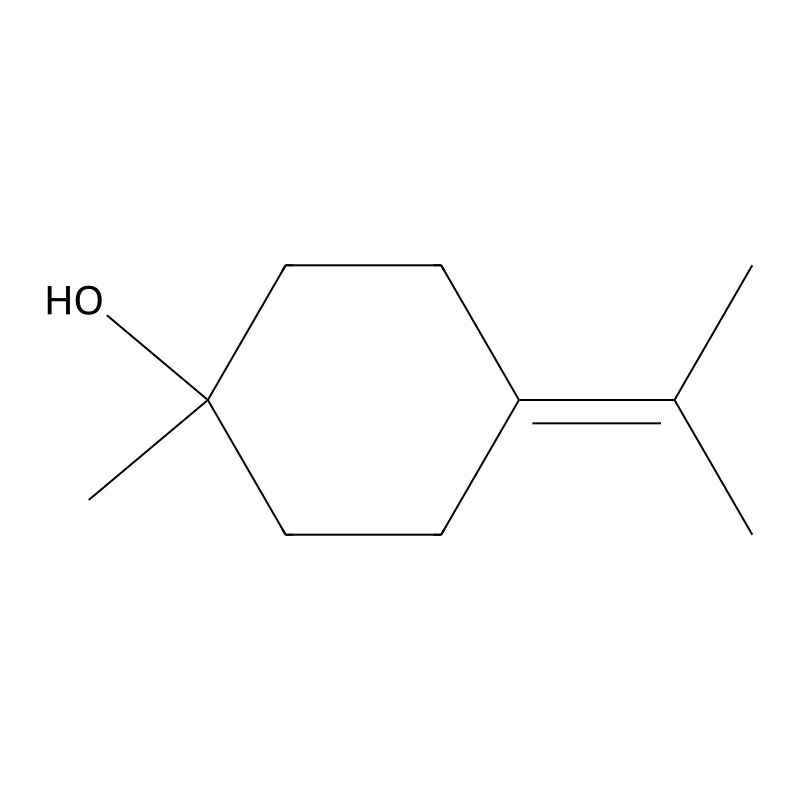

gamma-Terpineol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

gamma-terpineol natural sources and occurrence

Technical Overview of γ-Terpineol

The table below summarizes the key technical and chemical identity information for γ-terpineol.

| Property Category | Details |

|---|---|

| IUPAC Name | 1-methyl-4-(propan-2-ylidene)cyclohexan-1-ol [1] |

| Common Name | gamma-Terpineol [1] |

| Chemical Formula | C10H18O [1] [2] |

| Average Molecular Weight | 154.25 g/mol [1] [2] |

| CAS Registry Number | 586-81-2 [1] [2] |

| Classification | Monoterpene alcohol [2] |

| Isomer Family | One of four isomers (α-, β-, γ-, and terpinen-4-ol) [3] [2] |

| Boiling Point | 215–220 °C [2] |

| Solubility | Sparingly soluble in water; highly soluble in organic solvents (e.g., ethanol, propylene glycol) [2] |

| Log P | ~2.8–3.0 (indicating moderate lipophilicity) [2] |

| Odor Description | Soft, floral (lilac, lime blossom), with sweet citrus and clean woody undertones [2] |

Natural Sources and Occurrence

This compound is found in various plants and essential oils, though it is rarely the dominant terpene. The following table lists its known natural sources.

| Source | Notes on Occurrence |

|---|---|

| Cannabis | Often a secondary/tertiary terpene. Typical concentration in flower: 0.01% to 0.10% by weight [2]. |

| Carrot Oils | Isolated from this source [1]. |

| Cinnamon Tree ( Cinnamomum zeylanicum) | Isolated from this source [1]. | | Scotch Pine ( Pinus sylvestris) | Isolated from this source [1]. | | Natural Terpineol Oil | Component among others like eucalyptol, linalool, and α-terpineol [4]. |

Biosynthesis Pathway

In plants, including Cannabis sativa, the biosynthesis of γ-terpineol follows the universal plastidial methylerythritol phosphate (MEP) pathway for monoterpenes [5] [2]. The diagram below outlines the specific steps from a primary precursor to γ-terpineol.

This pathway is genetically regulated and influenced by environmental factors like light intensity, nutrient status, and post-harvest processing conditions [2].

Analytical Methodologies

While the search results do not contain full experimental protocols, they reference several standard analytical techniques for separating and identifying γ-terpineol, which you can adapt and optimize in a lab setting.

- Gas Chromatography (GC): A primary method for terpene separation.

- Column: A method for separating terpineol oil uses an OV-1 fused silica capillary column (30 m x 0.32 mm i.d. x 0.25 µm) [4].

- Temperature Program: A published method uses a complex temperature program: 1.5°C/min from 70°C to 100°C, then 5°C/min to 160°C, followed by 10°C/min to 220°C, holding for 2 minutes [4].

- High-Performance Liquid Chromatography (HPLC): Suitable for analysis without derivatization.

- Detection Techniques:

- GC-MS & GC-FTIR: These are standard for definitive identification and quantification. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-Fourier transform infrared spectrometry (GC-FTIR) were used to analyze the main chemical components of terpineol oils [4].

Bioactivity and Research Applications

Preclinical studies suggest several bioactivities, though data specific to the γ-isomer are limited. Most evidence comes from research on terpineol isomers in general.

| Bioactivity | Research Context & Notes |

|---|---|

| Antimicrobial | In vitro studies on terpineol mixtures show effects against gram-positive and gram-negative bacteria. MICs are commonly in the range of 0.125–1.0 mg/mL [2]. |

| Antioxidant | Demonstrated in model systems (DPPH, ABTS assays). Reported IC50 values for terpineol isomers are often between 0.2 and 0.6 mg/mL [2]. |

| Anti-inflammatory | Proposed mechanisms include modulation of NF-κB pathways and attenuation of pro-inflammatory cytokines (TNF-α, IL-1β) in cell models [2]. |

| Neuromodulatory | α-Terpineol has been linked to sedative or anxiolytic-like outcomes in rodent models. The contribution of γ-terpineol is not defined [2]. |

| Sensory & TRP Channels | Terpineol isomers may weakly interact with TRP channels (e.g., TRPA1/TRPV3), which could underlie subtle sensory perceptions like cooling or warming [2]. |

Research Gaps and Future Directions

Current data on γ-terpineol reveals several areas where further investigation is needed:

- Isomer-Specific Data: Much of the pharmacological data is based on terpineol mixtures or the α-isomer. The potency and specific mechanisms of γ-terpineol require clarification [2].

- Human Trials: There are no controlled human trials parsing the unique contributions of γ-terpineol to the effects of complex botanical extracts, like those from cannabis [2].

- Quantitative Natural Abundance: Detailed quantitative data on γ-terpineol levels across a wide range of plant species is lacking in the public domain.

References

- 1. Showing metabocard for this compound (HMDB0036993) [hmdb.ca]

- 2. What is γ-Terpineol? [app.jointcommerce.com]

- 3. Terpineol [en.wikipedia.org]

- 4. [Analysis of terpineol and improvement of technology ... [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering the biosynthesis pathway of gamma terpinene ... [nature.com]

- 6. Separation of .gamma.-Terpineol on Newcrom R1 HPLC ... [sielc.com]

biosynthesis pathway of gamma-terpineol in plants

The Monoterpenoid Biosynthesis Pathway

The biosynthesis of all monoterpenoids, including gamma-terpineol, begins with universal five-carbon precursors. The following diagram maps out the core pathway within the plant cell.

Figure 1: Proposed biosynthetic pathway for this compound in plants. The pathway initiates in plastids with the Methylerythritol Phosphate (MEP) pathway, utilizing pyruvate and glyceraldehyde-3-phosphate (G3P) to produce the universal C5 precursors IPP and DMAPP [1]. These condense to form Geranyl Diphosphate (GPP). For cyclization to occur, GPP is first isomerized to Linalyl Diphosphate (LPP). Cyclization of LPP by Terpene Synthase (TPS) forms a terpinyl cation, which is quenched by water to yield various terpineol isomers [2] [3]. The specific formation of this compound is a theoretical branch from this central cation.

Key Enzymes and Experimental Evidence

The transformation from GPP to terpineol isomers is catalyzed by specific enzymes. Research on thyme (Thymus caespititius) has functionally characterized a terpene synthase (Tctps5) that produces α-terpineol as a major product [4]. This confirms the existence of enzymatic machinery for terpineol formation.

- Terpene Synthases (TPSs): These enzymes catalyze the conversion of GPP into various monoterpene skeletons. They are often multi-product enzymes, meaning a single TPS can produce several related compounds from one substrate [4] [5].

- Cyclization Mechanism: The biosynthesis of α-terpineol is described as proceeding from GPP, which is converted to the terpinyl cation—a high-energy carbocation intermediate that is the precursor to many terpenes [6] [3]. The termination of this reaction by water (hydrolysis) yields α-terpineol.

- This compound Gap: While the general mechanism is understood, a terpene synthase specifically characterized for producing this compound as its major product has not been explicitly detailed in the searched literature. Its formation is likely a result of alternative quenching or rearrangement of the terpinyl cation by a promiscuous TPS enzyme.

Experimental Methodologies for Pathway Elucidation

The following table summarizes key techniques used in the cited research to uncover monoterpenoid pathways, which can be applied to study this compound.

Table: Key Experimental Methods for Studying Terpenoid Biosynthesis

| Method | Application in Pathway Analysis | Specific Example from Literature |

|---|---|---|

| RNA Sequencing (RNA-seq) | Identifies differentially expressed genes in tissues with high monoterpenoid production, pinpointing candidate biosynthetic genes [2]. | Used on Bunium persicum inflorescence vs. stem to find genes for (\gamma)-terpinene and cuminaldehyde synthesis [2]. |

| Functional Characterization | Confirms the specific catalytic activity of an enzyme by expressing its gene and analyzing the resulting products. | Cloning Tctps2 and Tctps5 genes from thyme and characterizing them as (\gamma)-terpinene and (\alpha)-terpineol synthases, respectively [4]. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates, identifies, and quantifies terpenoid compounds from plant extracts or enzyme assays [7]. | Used to profile volatile compounds in Bunium persicum fruit and Camellia japonica leaf [2] [7]. |

| Heterologous Expression | Expressing a plant gene in a microbial host (like E. coli) to produce and study its enzyme product without interference from other plant enzymes. | A common method for characterizing terpene synthases, as implied in the functional study of thyme TPS genes [4]. |

Research Implications and Future Directions

The indirect evidence suggests that engineering the production of this compound is feasible. Synthetic biology efforts focus on optimizing microbial hosts like E. coli or yeast for terpenoid production [5]. Key strategies include:

- Protein Engineering: Enhancing the catalytic efficiency and altering the product specificity of promiscuous terpene synthases through directed evolution or rational design [5].

- Pathway Engineering: Balancing the expression of the MEP or mevalonate pathways in microbial chassis to increase the flux towards GPP, the essential precursor [5].

- Dynamic Regulation: Using synthetic biology tools to dynamically control gene expression, redirecting cellular resources toward product synthesis and reducing metabolic burden [5].

References

- 1. Advances in the Biosynthesis of Plant Terpenoids [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the biosynthesis pathway of gamma terpinene ... [nature.com]

- 3. sciencedirect.com/topics/neuroscience/ terpineol [sciencedirect.com]

- 4. Genomic characterization, molecular cloning and expression analysis... [link.springer.com]

- 5. Toward improved terpenoids biosynthesis: strategies to ... [pmc.ncbi.nlm.nih.gov]

- 6. - Wikipedia Terpineol [en.wikipedia.org]

- 7. Natural anti-inflammatory terpenoids in Camellia japonica leaf and... [bnrc.springeropen.com]

gamma-terpineol chiral separation and enantiomers

Principles of Chiral Separation

Chiral column chromatography separates enantiomers using a chiral stationary phase (CSP). The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP, each with different stabilities and physical properties. This difference allows one enantiomer to be retained longer on the column than the other [1] [2].

The main interactions responsible for chiral recognition include [1]:

- Hydrogen bonding

- π-π interactions

- Dipole-dipole interactions

- Inclusion complexation (e.g., fitting into a chiral cavity)

- Steric interactions

Chiral Separation Techniques for Terpenes

Based on the literature, the primary technique for separating terpene enantiomers is Gas Chromatography (GC) with a chiral stationary phase. The table below summarizes the key methods and their applications as found in the recent research.

| Technique & Chiral Selector | Application Example (from search results) | Key Separation Factors |

|---|---|---|

| Enantioselective GC with derivatized β-Cyclodextrin columns [3] [4] | Analysis of 11 chiral terpenes in Aiouea dubia essential oil; separation of α-pinene, limonene, and β-pinene enantiomers in Cannabis [3] [4] | Analyte size relative to cyclodextrin cavity; formation of inclusion complexes; hydrogen bonding with cavity's polar hydroxyl groups [1]. |

| Comprehensive 2D-GC (GC×GC) with a chiral β-Cyclodextrin column in the first dimension [5] [6] | Separation of α-terpinyl ethyl ether enantiomers in wine; classification of different rose essential oils [5] [6]. | Increased peak capacity and resolution; chiral separation in the first dimension coupled with a non-chiral polar column in the second dimension for further compound separation [5]. |

| Liquid Chromatography (HPLC) with Polysaccharide-based CSPs [1] [7] | Broad applicability for structurally diverse chiral compounds, common in pharmaceutical industry [1] [7]. | High loading capacity; interactions include hydrogen bonding, π-π interactions, and dipole-dipole interactions; often used with normal-phase solvents [1]. |

Experimental Workflow for Method Development

Developing a chiral separation method is often an iterative process of screening and optimization. The following workflow, applicable to Gas Chromatography, is based on current practices in the field [1] [8].

Chiral Method Development Workflow

The process typically involves the following steps:

- Column Selection: The most critical step. For terpenes, cyclodextrin-based columns (like Chirasil-Dex) are frequently the first choice [3] [4] [5]. Polysaccharide-based HPLC columns are a viable alternative for less volatile compounds [1] [7].

- Initial Screening: Run a temperature gradient with a standard mixture to check for any baseline separation. Due to complex retention mechanisms, this often functions as a high-throughput screening step [1].

- Evaluate Resolution: Check the resolution (Rs) between the enantiomer peaks. A value of Rs ≥ 1.5 is generally considered to indicate baseline separation.

- Optimization: If resolution is insufficient, fine-tune parameters. In GC, this includes optimizing the carrier gas flow rate and the temperature ramp rate. Advanced studies use Response Surface Methodology (RSM) coupled with Artificial Neural Networks (ANN) for multivariate optimization [8].

- Validation and Quantification: Once separated, enantiomers can be quantified using detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS). The enantiomeric ratio (ER) or enantiomeric excess (ee) are key quantitative metrics [3] [4].

Key Research Insights and Recent Applications

Recent studies highlight the importance and application of terpene chiral separation:

- Cannabis Profiling: Research on Cannabis sativa L. shows that the enantiomeric ratio of terpenes (e.g., α-pinene, limonene) is both cultivar-specific and influenced by growth conditions. This has implications for authentication and the "entourage effect" [3].

- Wine and Essential Oil Authentication: Chiral separation helps classify wines by grape variety based on the specific ratio of terpene enantiomers, such as α-terpinyl ethyl ether [6]. It also distinguishes authentic essential oils from adulterated ones [5].

- Stability Studies: Studies indicate that while terpenes degrade under stress (UV, heat), enantiomeric conversion is not typically detected. This suggests that changes in the enantiomeric profile in a product likely originate from the source material, not from degradation [3].

References

- 1. - Wikipedia Chiral column chromatography [en.wikipedia.org]

- 2. | News-Medical Chiral Column Chromatography [news-medical.net]

- 3. Comprehensive analysis of chemical and enantiomeric ... [pmc.ncbi.nlm.nih.gov]

- 4. The Chemical and Enantioselective Analysis of a New ... [pmc.ncbi.nlm.nih.gov]

- 5. Aroma Compounds in Essential Oils: Analyzing Chemical ... [mdpi.com]

- 6. Enantioselective-GCxGC determination of α-terpinyl ethyl ... [sciencedirect.com]

- 7. HPLC Chiral | Phenomenex Column [phenomenex.com]

- 8. Optimization of enantiomer separation in flow-modulated ... [sciencedirect.com]

gamma-terpineol odor profile and organoleptic characteristics

Chemical & Physical Properties

The table below summarizes the key identifiers and physical-chemical properties of gamma-terpineol.

| Property Type | Description / Value |

|---|---|

| CAS Registry Number | 586-81-2 [1] [2] [3] |

| IUPAC Name | 1-methyl-4-propan-2-ylidenecyclohexan-1-ol [1] [2] |

| Molecular Formula | C10H18O [1] [2] [3] |

| Molecular Weight | 154.25 g/mol [1] [2] [3] |

| Boiling Point | 218-219 °C @ 760 mmHg [1] |

| Melting Point | 68-70 °C @ 760 mmHg [1] |

| Flash Point | ~88 °C (191 °F) [1] |

| LogP (est.) | 2.613 [1] [2] |

| Density (pred.) | 0.941 g/cm³ [2] |

| Vapor Pressure | 0.027 mmHg @ 25°C (est.) [1] |

| Solubility in Water | Very slight; 260.1 mg/L @ 25°C (est.) [1] |

| Soluble In | Alcohol, ether, oils [1] [4] |

Odor Profile & Organoleptic Characteristics

The following table details the sensory characteristics of this compound, which are crucial for fragrance formulation and sensory science.

| Characteristic | Description |

|---|---|

| Odor Type | Pine [1] [2] |

| Odor Description | At 100%, the odor is described as "terpineol lilac" [1] [2]. Its profile is a complex blend of floral, lilac-like notes layered over soft citrus, woody, and herbal undertones [5]. It is often noted as being more herbaceous and less sweet than its alpha-isomer [5] [4]. |

| Flavor Description | Information on pure this compound flavor is limited. One source mentions a taste with "anise-like, slightly lime-tinged aspects" for terpineol isomers in general [4]. |

| Perceived Smoothness | In cannabis and vape formulations, it acts as a harmonizing agent, smoothing out the sharper edges of other terpenes like pinene or limonene, leading to a less astringent inhale [5]. |

| Detection Threshold | While specific data for this compound is not available, the detection threshold for terpineol isomers in air is generally in the low parts-per-billion (ppb) range [5]. |

| Role in Blending | It functions as a "bridge" compound, connecting citrus, floral, and woody elements in a fragrance bouquet [5]. |

Methodologies for Odorant Research

While explicit protocols for this compound were not found, recent scientific literature highlights advanced methodologies for linking molecular structure to odor perception, which are highly relevant for drug development professionals aiming to understand or modify a compound's sensory impact.

Computational Odor Prediction using Multitask Learning

A 2025 study by Iwata developed an interpretable multitask deep learning model to predict multiple odor categories from chemical structures simultaneously [6]. The workflow of this approach is summarized in the diagram below.

Workflow for a multitask GNN model that predicts multiple odor attributes from a molecule's structure [6].

Key Experimental Components:

- Model Architecture: A hybrid model combining a Graph Neural Network (GNN) to process the molecular graph and a Multilayer Perceptron (MLP) to process expert-defined molecular fingerprints [6].

- Dataset: The model was trained on a curated dataset of molecules with known odor attributes, spanning 14 odor categories such as fruity, sweet, green, and floral [6].

- Interpretability: The use of Integrated Gradients (IG) allows for atom-level visualization, identifying which specific substructures (e.g., hydrogen-bond donors, aromatic rings) the model deems critical for a particular odor prediction. This aligns with known olfactory receptor interaction sites [6].

Data-Driven Correlation of Volatiles and Sensory Perception

Another 2025 study by Ge et al. provides a methodology for linking specific volatile compounds to sensory attributes in a complex food matrix (chicken bouillon), which can be adapted for pharmaceutical applications [7].

Key Experimental Components:

- Chemical Analysis: Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry (SBSE-GC-MS) was used for untargeted analysis of volatile compounds [7].

- Sensory Evaluation: A trained panel conducted Quantitative Descriptive Analysis (QDA) to score various sensory attributes like "roast odor" and "chicken odor" [7].

- Statistical Modeling: Random Forest (RF), a machine learning algorithm, was employed to identify which volatile compounds were most strongly associated with specific odor attributes, creating predictive models [7].

Conclusion

References

- 1. This compound, 586-81-2 [thegoodscentscompany.com]

- 2. This compound | 586-81-2 [chemicalbook.com]

- 3. CAS 586-81-2 this compound [bocsci.com]

- 4. What is Terpineol? [botanyfarms.com]

- 5. What is γ-Terpineol? [app.jointcommerce.com]

- 6. Interpretable multitask deep learning models for odor ... [pmc.ncbi.nlm.nih.gov]

- 7. A Data-Driven Approach to Link GC-MS and LC ... [pmc.ncbi.nlm.nih.gov]

isomerism differences alpha beta gamma delta terpineol

Experimental Synthesis & Separation Protocols

For research and development purposes, here are detailed methodologies for synthesizing and isolating terpineol isomers, based on recent scientific literature.

Synthesis of α-Terpineol from α-Pinene

This one-step method uses a ternary composite catalyst system to achieve high conversion and selectivity under mild conditions [1].

- Key Components:

- Optimized Reaction Conditions [1]:

- Mass Ratio: α-pinene : Acetic acid : Water : Citric acid : Phosphoric acid = 1 : 2.5 : 1 : (0.1–0.05) : 0.05

- Temperature: 70 °C

- Time: 12–15 hours

- Reported Outcome: α-pinene conversion of 96%, with α-terpineol content of 46.9% and selectivity of 48.1% [1].

- Alternative Catalyst: A composite of Tartaric acid and Boric acid also shows high efficacy with a terpineol selectivity of up to 58.7% under optimized conditions (60°C, 24 hours) [2].

Separation of α-Terpineol from 1,8-Cineole via Deep Eutectic Solvent (DES)

This liquid-liquid extraction method selectively purifies α-terpineol from a mixture with its isomer, 1,8-cineole, using in situ formation of a deep eutectic solvent (DES) [3].

- Principle: Tetrabutyl ammonium chloride (TBAC), a quaternary ammonium salt, selectively interacts with the hydroxyl group of α-terpineol to form a DES, separating it from 1,8-cineole which lacks an alcohol group [3].

- Experimental Workflow:

- DES Formation: Add TBAC to a model oil containing α-terpineol and 1,8-cineole. The DES forms selectively with α-terpineol.

- Phase Separation: The mixture separates into an upper oil phase (rich in 1,8-cineole) and a lower DES phase (rich in α-terpineol-TBAC complex).

- Back-Extraction:

- First, use an organic solvent (n-hexane) to back-extract residual 1,8-cineole from the DES phase.

- Second, add water to the DES phase to break the hydrogen-bonding network, liberating high-purity α-terpineol.

- Optimized Conditions & Outcome [3]:

- Extractant: Tetrabutyl ammonium chloride (TBAC)

- Distribution Coefficient (β) for α-terpineol: 29.6

- Selectivity (S) over 1,8-cineole: 42.4

- Final Purity & Recovery: α-Terpineol with 99.6% purity and 88.8% recovery.

The experimental workflow for this separation can be visualized in the following diagram:

Pharmacological Activities & Research Insights

The structural differences among terpineol isomers translate into distinct biological activities, which are of significant interest in drug development. The following table summarizes key research findings.

| Isomer | Studied Pharmacological Activities | Reported Findings & Mechanisms |

|---|---|---|

| α-Terpineol | Anti-inflammatory [4] [5], Antibacterial [4] [5], Antioxidant [4], Neuropathic Pain Relief [4], Antidepressant [4], Anticonvulsant [5], Antihypertensive [5] | Reduces pro-inflammatory cytokines [5]; disrupts bacterial cell walls (e.g., vs. E. coli, S. aureus) [4] [5]; activates CB1/CB2 cannabinoid and D2-dopamine receptors for neuropathic pain and antidepressant effects [4]. |

| β-Terpineol | Antimicrobial [6] | Limited data; derivatives show antimicrobial activity [6]. |

| γ-Terpineol | Fungicidal [7] | Used as a fungicide in formulations like tea tree oil; mode of action involves disrupting microbial cell membrane permeability [7]. |

| Terpinen-4-ol | Antifungal [4], Antiproliferative [4] | A primary component of tea tree oil; shows antifungal activity and antiproliferative effects against leukemia cell lines (K562) [4]. |

References

- 1. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α- ... [pmc.ncbi.nlm.nih.gov]

- 2. Study on the Hydration of α-Pinene Catalyzed by α- ... [mdpi.com]

- 3. An unconventional separation method of α-Terpineol from ... [sciencedirect.com]

- 4. Get to Know the Terpineol Cannabis Terpene [royalqueenseeds.com]

- 5. Featured Terpene: Terpineol [medicalterpenes.com]

- 6. What is Terpineol? Benefits, Uses and Effects [finestlabs.com]

- 7. Gamma-terpinene - AERU [sitem.herts.ac.uk]

Comprehensive Application Notes and Protocols for Gamma-Terpineol Extraction via Steam Distillation

Introduction to Gamma-Terpineol and Extraction Challenges

This compound is a commercially valuable monoterpene alcohol naturally present in essential oils of various aromatic plants, including citrus species, eucalyptus, and pine. As one of three terpineol isomers (alpha-, beta-, and gamma-), it is characterized by a pleasant lilac or pine-like odor and possesses significant bioactive properties that make it particularly valuable to the pharmaceutical, cosmetics, and fragrance industries. Despite its commercial importance, efficient extraction and purification of this compound present considerable challenges due to its chemical instability at high temperatures, structural similarity to other terpenes, and typically low concentration in natural sources. These factors necessitate optimized extraction protocols to maximize yield and purity while minimizing degradation.

The extraction of this compound is further complicated by its tendency to undergo acid-catalyzed degradation and thermal decomposition under suboptimal conditions. Conventional extraction methods often produce disputes in the form of inefficiency and thermal degradation, resulting in poor yields and compromised quality of the final product. Advances in extraction technology have led to the development of more sophisticated approaches that address these limitations while improving sustainability profiles. This document provides comprehensive application notes and detailed experimental protocols for the extraction of this compound via steam distillation methods, with supporting data from comparative studies and analytical verification techniques to ensure reproducible, high-quality results suitable for research and industrial applications.

Principles of Steam Distillation for Terpene Extraction

Fundamental Concepts

Steam distillation operates on the principle that volatile compounds can be co-distilled with water at temperatures below their normal boiling points, thereby reducing the risk of thermal degradation. When applied to plant materials containing this compound, this method allows the target compound to be evaporated at a temperature approximately equal to the boiling point of water, rather than at its own substantially higher boiling point (214°C for alpha-terpineol, with this compound expected to have similar thermal characteristics). The process involves passing saturated steam through plant material, which ruptures the oil glands and cellular structures containing the essential oil, forming a heterogeneous mixture of water and oil vapors. These vapors are then condensed and collected, with the immiscible aqueous and organic phases separating based on density differences for subsequent recovery.

The efficiency of steam distillation for this compound extraction is governed by several key factors, including steam quality (saturated vs. superheated), flow rate, plant material preparation (particle size, freshness, and moisture content), and process duration. Unlike simple hydrodistillation where plant material is immersed in boiling water, direct steam distillation minimizes exposure to acidic conditions that can promote terpene degradation. This distinction is particularly important for this compound, as the compound is susceptible to chemical transformation under acidic conditions, potentially leading to the formation of undesirable by-products or loss of target compound through secondary reactions.

Optimization Parameters

Steam Flow Rate: Optimal steam flow ensures efficient compound extraction without channeling through the plant material. Excessive flow rates can cause foaming and emulsion formation, while insufficient flow extends processing time unnecessarily. A flow rate of 0.5-2.0 kg steam per kg plant material per hour is typically effective for most plant matrices.

Plant Material Preparation: Proper preparation significantly impacts extraction efficiency. The plant material should be fresh or properly dried and finely ground to increase surface area (typically 20-40 mesh sieve size), but not powdered to the extent that it impedes steam penetration or causes compaction. For citrus peels, which are rich sources of this compound precursors, removal of the albedo (white inner membrane) is recommended to reduce pectin content and minimize emulsion formation.

Process Duration: Extraction time must be balanced between complete recovery and potential degradation of target compounds. Most this compound-containing materials require 2-4 hours for sufficient extraction, with kinetic studies showing diminishing returns beyond this period. Monitoring the distillate composition at regular intervals helps determine the optimal endpoint for maximum this compound yield.

Comparative Analysis of Extraction Methods

Quantitative Comparison of Extraction Techniques

The selection of extraction methodology significantly impacts the yield, composition, and quality of this compound obtained from plant materials. The following table summarizes key performance metrics for various extraction techniques applicable to this compound recovery:

Table 1: Comparison of Extraction Methods for this compound Recovery

| Extraction Method | Relative Yield | Thermal Degradation Risk | This compound Purity | Process Time | Equipment Complexity |

|---|---|---|---|---|---|

| Steam Distillation | Moderate-High | Moderate | Moderate | 2-4 hours | Medium |

| Hydrodistillation | High | High | Low-Moderate | 3-6 hours | Low-Medium |

| Cold Pressing | Low | None | High (native ratio) | Minutes | Low |

| Solvent Extraction | High | Low (with careful processing) | High | Hours (plus concentration) | Medium |

| Headspace Methods | Very Low | None | High (volatile fraction) | Minutes | High (specialized) |

The data reveals significant trade-offs between different approaches. While hydrodistillation typically provides higher overall oil yields, it subjects the plant material to direct contact with boiling water, which can promote acid-catalyzed degradation of terpene precursors and transformation of this compound to other compounds. In contrast, cold pressing preserves the native chemical profile but typically yields less this compound specifically due to its limited efficiency in extracting compounds from the plant matrix.

Compound Distribution Across Methods

Different extraction methods selectively recover different components from the same plant material based on their volatility, polarity, and stability. The following table illustrates how extraction technique influences the relative distribution of key compounds in citrus oils, which typically contain this compound among their constituents:

Table 2: Compound Distribution (%) in Citrus Essential Oils by Extraction Method

| Compound | Steam Distillation | Hydrodistillation | Cold Pressing | Solvent Extraction |

|---|---|---|---|---|

| Limonene | 68.2% | 72.5% | 85.3% | 79.8% |

| γ-Terpinene | 4.1% | 3.8% | 6.2% | 5.7% |

| γ-Terpineol | 2.3% | 1.5%* | 0.8% | 2.1% |

| α-Terpineol | 3.8%* | 5.2%* | 0.3% | 1.2% |

| Terpinene-4-ol | 1.9% | 2.4%* | 0.2% | 0.9% |

| p-Cymene | 2.5% | 3.1% | 1.2% | 1.8% |

Note: Asterisks indicate potential formation of these compounds during processing due to acid-catalyzed transformations of precursor molecules. Data adapted from comparative studies [1].

The increased relative percentage of alpha-terpineol and terpinene-4-ol in hydrodistillation and steam distillation samples suggests process-induced transformation of precursor compounds during extraction. This is particularly relevant for this compound optimization, as conditions that promote these transformations may reduce target compound yield. The data clearly demonstrates that steam distillation offers a favorable balance for this compound recovery, providing reasonable concentration while minimizing artifactual formation of related compounds.

Standard Steam Distillation Protocols

Hydrodistillation Method for Laboratory-Scale Extraction

The following protocol describes a standardized hydrodistillation procedure suitable for extracting this compound from most plant materials, with specific optimization for citrus peels which contain significant quantities of gamma-terpinene, a direct precursor to this compound [2] [1]:

Equipment Setup: Assemble a Clevenger-type apparatus or similar hydrodistillation system consisting of a 2L round-bottom flask, condenser, essential oil receiver, and heat source. Ensure all connections are secure and the cooling water is functioning properly before beginning extraction.

Sample Preparation:

- Weigh 200g of fresh plant material (citrus peels with albedo removed are optimal) or 50g of properly dried material.

- For dried materials, rehydrate by soaking in 300mL distilled water for 2 hours prior to extraction to facilitate release of essential oils.

- Comminute the material to increase surface area - cutting or coarse grinding is preferable to fine powdering which can impede steam penetration.

Extraction Process:

- Transfer plant material and 800mL of 3% (w/w) sodium chloride solution to the distillation flask. The saline solution improves oil recovery by reducing solubility of terpenes in the aqueous phase.

- Heat the mixture to boiling and maintain a consistent evaporation rate. A typical distillation rate of 2-3 mL distillate per minute is optimal.

- Continue distillation for 3 hours, periodically collecting the essential oil layer from the receiver. For quantitative analysis, continue until no additional oil is collected over a 30-minute period.

- Combine oil fractions and dry over anhydrous sodium sulfate. Store at 4°C in a sealed amber vial to prevent oxidation and volatilization.

This method typically yields 0.5-1.2% essential oil from citrus peels, with this compound concentrations ranging from 1.5-3.2% of the total oil, depending on plant source and freshness [1]. The critical control points in this protocol include maintaining consistent heating (avoiding violent boiling which can cause emulsification), ensuring adequate condenser performance, and promptly separating the oil layer from the hydrosol to prevent re-dissolution of volatile components.

Direct Steam Distillation Protocol

Direct steam distillation, where steam is generated externally and passed through the plant material, offers advantages for heat-sensitive compounds like this compound by minimizing exposure to acidic aqueous conditions. The following protocol is adapted from validated procedures used for citrus oil extraction [3]:

Equipment Preparation: Utilize a steam distillation apparatus with steam generator, plant material chamber, condenser, and receiver (Florentine flask). Insulate all connections to prevent steam condensation before reaching the plant material.

Sample Loading:

- Place 500g of freshly prepared plant material (citrus peels, pine needles, or other this compound-containing sources) in the extraction chamber, ensuring even distribution without excessive compaction.

- For dried materials, increase the steam flow rate slightly to account for reduced permeability.

Distillation Parameters:

- Generate saturated steam at atmospheric pressure, with temperature maintained at 100-105°C.

- Maintain a steam-to-feed ratio of 0.4-0.6 for optimal recovery efficiency. This typically corresponds to a steam flow rate of 200-300g steam per hour for the specified sample size.

- Continue distillation for 2-3 hours, monitoring distillate composition if possible.

- Collect the condensate and separate the essential oil layer immediately. Centrifuge at 13,000g for 10 minutes at 4°C to break any emulsions.

- Dry the recovered oil over anhydrous sodium sulfate and store under inert gas at -18°C for long-term preservation.

This method typically achieves recovery efficiencies of 85-90% for total essential oil, with significantly reduced formation of degradation products compared to hydrodistillation [3]. The key advantage of this approach for this compound extraction is the reduced contact time between the plant material and hot water, which minimizes acid-catalyzed rearrangement of terpene precursors. Additionally, this method allows for fractional collection, potentially enabling enrichment of this compound in specific distillation fractions.

Advanced and Continuous Extraction Systems

Continuous Steam Distillation Technology

Recent innovations in steam distillation technology have focused on continuous processing systems that offer significant advantages over traditional batch methods for industrial-scale this compound production. These systems utilize a multi-stage approach where the plant material moves counter-current to steam flow, achieving higher efficiency and reduced energy consumption. A patented continuous steam distillation process developed by the Centro de Investigación y Asistencia en Tecnología y Diseño del Estado de Jalisco demonstrates particular promise for terpene extraction [3].

The continuous system operates with five sequential stages where juice or a plant material slurry is fed through each stage successively. In each stage, steam is introduced through diffusers, creating bubbles that efficiently extract and carry volatile compounds. The vapors from each stage are condensed separately, allowing for fractional collection of essential oils with varying composition. This system incorporates a heat recovery mechanism that preheats the incoming feed using the residual heat from the waste stream, reducing energy consumption by 32-60% compared to conventional batch distillation. Process time is simultaneously reduced from 8 hours to just 4 hours, significantly decreasing the thermal exposure of sensitive compounds like this compound [3].

Figure 1: Continuous Steam Distillation System with Fractional Collection. This multi-stage configuration allows targeted recovery of this compound in specific fractions.

Microwave-Assisted Hydrodistillation

Microwave-assisted hydrodistillation (MAHD) represents an innovative approach that combines microwave heating with traditional distillation principles. This method offers several advantages for this compound extraction, including reduced processing time (typically 30-50% shorter than conventional methods), lower energy consumption, and improved yield of oxygenated compounds like this compound relative to hydrocarbon terpenes. The process involves placing plant material in a microwave-transparent vessel with water and subjecting it to controlled microwave irradiation [4].

The microwave energy creates rapid, internal heating of the water within plant cells, generating high internal pressure that efficiently ruptures oil glands and releases essential oils. This targeted heating mechanism reduces thermal degradation by shortening exposure time to high temperatures. For this compound extraction from citrus materials, optimal parameters include microwave power of 500-800W, material-to-water ratio of 1:10 to 1:15, and processing time of 20-40 minutes. The selective heating of water molecules in this system preferentially volatilizes oxygenated compounds like this compound, potentially enriching their concentration in the distillate compared to conventional methods [4].

Analytical Methods and Quality Control

GC-MS Analysis of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard for identification and quantification of this compound in essential oil samples. The following protocol details a validated method for comprehensive analysis of this compound and related terpenes in steam distillation extracts [2] [1]:

Sample Preparation:

- Accurately weigh 100μL of essential oil sample into a 20mL amber headspace vial.

- Add 2μL of internal standard solution (3,4-dimethylphenol, 100mg/L in methanol).

- For solid-phase microextraction (SPME), insert a DVB/CAR/PDMS (50/30μm) fiber into the headspace of the vial and incubate for 30 minutes at 40°C with constant agitation.

GC-MS Parameters:

- Column: DB-WAX UI capillary column (30m × 0.25mm i.d. × 0.25μm film thickness)

- Carrier Gas: Helium, purity >99.999%, constant flow rate of 0.8mL/min

- Injection: Split mode (50:1 ratio), injector temperature 230°C

- Oven Program: Initial temperature 40°C (hold 5min), ramp to 200°C at 4°C/min (hold 2min), then increase to 230°C at 10°C/min (hold 5min)

- Transfer Line: 250°C

- MS Detection: Electron impact ionization (70eV), ion source temperature 230°C, scan range 35-350 m/z

Compound Identification:

- Identify this compound by comparison of retention time and mass spectrum with authentic standards.

- Characteristic mass fragments for this compound include m/z 93, 121, 136, and 154.

- Quantify using internal standard calibration with response factors determined from standard curves.

This method provides excellent separation of this compound from its isomers and precursor compounds, allowing accurate quantification even in complex essential oil matrices. The limit of quantification (LOQ) for this compound with this protocol is typically 0.05% of total oil composition, with linear response across the concentration range of 0.1-15% [1].

Quality Assessment Parameters

Rigorous quality control is essential for ensuring reproducible this compound extraction and validating process efficiency. The following parameters should be monitored throughout the extraction and analysis workflow:

Physical Properties: Determine density (target range 0.93-0.94 g/cm³ at 20°C), refractive index (expected 1.48-1.49), and optical rotation of the essential oil. Significant deviations from established ranges may indicate improper processing or adulteration.

Chemical Composition:

- Calculate this compound percentage relative to total oil composition.

- Determine the ratio of this compound to related compounds (alpha-terpineol, terpinene-4-ol), which serves as an indicator of extraction efficiency and potential degradation.

- Monitor precursor compounds (gamma-terpinene, limonene) to assess transformation efficiency.

Stability Assessment:

- Conduct accelerated stability studies by storing samples under controlled conditions (4°C, 25°C/60% RH, 40°C/75% RH).

- Monitor this compound concentration and degradation product formation over time using GC-MS.

- Implement appropriate packaging (amber glass, headspace elimination, antioxidant addition) based on stability data.

Table 3: Acceptance Criteria for this compound-Rich Essential Oils

| Parameter | Acceptance Range | Method | Significance |

|---|---|---|---|

| This compound Content | 1.5-4.0% of total oil | GC-MS | Primary quality indicator |

| This compound/Alpha-Terpineol Ratio | ≥0.6 | GC-MS | Indicates minimal degradation |

| Purity Index | ≥0.95 | GC-MS | Ratio of target peak area to total area |

| Water Content | ≤0.5% | Karl Fischer | Prevents microbial growth |

| Heavy Metals | ≤10ppm | ICP-MS | Safety compliance |

Regular verification of these parameters ensures consistent quality of this compound extracts and facilitates optimization of extraction protocols for specific applications. Documentation of these quality metrics is particularly important for pharmaceutical and cosmetic applications where regulatory compliance is mandatory.

Applications and Conclusion

Industrial Applications and Formulation Considerations

This compound serves as a versatile ingredient across multiple industries due to its pleasant aroma, solvent properties, and bioactivity. In the pharmaceutical industry, it functions both as an active ingredient and formulation aid, exhibiting demonstrated antimicrobial, antioxidant, and anti-inflammatory properties that make it valuable in topical formulations targeting skin irritation, cuts, and burns [5]. Its soothing scent enhances the sensory experience in medicinal products like vapor rubs and chest ointments designed to relieve respiratory conditions. When developing pharmaceutical formulations containing this compound, consideration must be given to its concentration-dependent effects, compatibility with excipients, and potential synergistic interactions with other active compounds.

In the flavor and fragrance industry, this compound's pleasant lilac and pine-like odor profile makes it a valuable component in perfumes, soaps, cosmetics, and food products. Its relatively low toxicity and natural origin position it favorably for use in natural and organic product formulations [5]. The chemical industry utilizes this compound as a solvent in resins, paints, and coatings, where its ability to dissolve both polar and non-polar compounds enables formulations requiring uniform dispersion of various components. In cleaning products, its solvency and antimicrobial properties contribute to efficacy in degreasers and disinfectants. For all applications, the extraction method significantly influences the technical performance of this compound, with steam-distilled variants generally demonstrating superior odor characteristics and stability compared to those obtained through methods with higher thermal stress.

Conclusion and Future Perspectives

Steam distillation remains a highly effective method for this compound extraction, offering an optimal balance between yield, purity, and operational feasibility. The continuous innovations in distillation technology, particularly the development of continuous multi-stage systems and hybrid approaches like microwave-assisted hydrodistillation, promise further improvements in efficiency and sustainability profiles. These advances align with the growing emphasis on Green Chemistry principles in industrial extraction processes, reducing energy consumption, waste generation, and environmental impact while maintaining product quality [4] [3].

Future developments in this compound extraction will likely focus on process intensification through automation and real-time monitoring, enabling precise control of critical parameters that influence yield and quality. The integration of advanced analytics including in-line GC-MS and sensor technology will facilitate real-time process adjustments to maximize this compound recovery. Additionally, research into synergistic extraction approaches that combine steam distillation with complementary technologies like enzyme pretreatment or ultrasound may further enhance efficiency while reducing thermal degradation. As demand for natural ingredients continues to grow across consumer product sectors, optimized steam distillation protocols for valuable compounds like this compound will remain essential for sustainable, economically viable production.

References

- 1. The effects of different extraction methods on essential oils ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparing Three Different Extraction Techniques on ... [pmc.ncbi.nlm.nih.gov]

- 3. Innovation in a Continuous System of Distillation by Steam ... [pmc.ncbi.nlm.nih.gov]

- 4. Essential oils: Advances in extraction techniques, chemical ... [sciencedirect.com]

- 5. Terpineol in the Chemical Industry: Properties and ... [decachem.com]

Chemical Synthesis Protocol: α-Terpineol from α-Pinene

This method, adapted from recent research, uses a ternary composite catalyst system for the hydration of α-pinene [1].

Detailed Methodology:

- Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine the reagents in the following mass ratio:

- α-Pinene: 1 part

- Acetic Acid (glacial): 2.5 parts

- Deionized Water: 1 part

- Citric Acid: 0.05 to 0.1 parts

- Phosphoric Acid: 0.05 parts

- Reaction Procedure: Heat the mixture to 70°C with constant stirring and maintain this temperature for 12 to 15 hours.

- Work-up and Isolation: After the reaction time, cool the mixture to room temperature. Transfer it to a separatory funnel, wash with a saturated sodium bicarbonate solution to neutralize any residual acids, and then wash with brine. Separate the organic layer and dry it over an anhydrous salt like magnesium sulfate. The crude product can be purified via vacuum distillation to isolate α-terpineol.

The workflow below summarizes this experimental procedure.

Alternative Synthesis Methods

The table below summarizes other viable synthetic routes for producing α-terpineol from different starting materials.

| Method | Starting Material | Catalyst System | Key Reaction Conditions | Reported Performance | Key Advantages & Notes |

|---|---|---|---|---|---|

| Chemical Hydration [2] | Limonene | ZnSO₄-activated carbon (pre-treated with HCl/NaOH) | Reflux in water, 8-10 hours | Not specified | Uses low-cost, solid catalyst; adaptable for batch processes. |

| Continuous Flow Synthesis [3] | α-Pinene | Chloroacetic acid aqueous solution | Flow reactor, 80°C, 15 min residence time | 72% conversion, 76% selectivity | Fast, efficient for potential industrial scale-up; higher selectivity than batch. |

| Biocatalytic Conversion [4] | Limonene | Limonene convertase from Penicillium digitatum | 10°C, pH 6.0, 40 min | Enzyme activity is highest at low temperature | Green, sustainable method. Low operational stability at temperatures >30°C. |

Quantitative Data Comparison for α-Pinene Hydration

The performance of different acid catalysts in the hydration of α-pinene to α-terpineol can be compared quantitatively.

Table 1: Catalyst Performance in α-Pinene Hydration

| Catalyst | Conversion of α-Pinene | Selectivity to α-Terpineol | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| Citric Acid / Acetic Acid / H₃PO₄ | 96% | 48.1% | 70°C, 12-15 h | [1] |

| HCl-treated Montmorillonite K10 | ~60% | ~45% | 80°C, 24 h, 1,4-dioxane as solvent | [5] |

| Chloroacetic Acid (Batch) | ~90% | 58% | 70°C, 4 h | [3] |

| Chloroacetic Acid (Continuous Flow) | 72% | 76% | 80°C, 15 min residence time | [3] |

Key Experimental Considerations

- Isomer Selectivity: The synthesis protocols described typically yield α-terpineol as the predominant isomer in a mixture with β-, γ-, and terpinen-4-ol [6]. Achieving high selectivity for the gamma isomer requires precise control of reaction conditions and potentially different catalytic systems.

- Catalyst Choice: While strong mineral acids like sulfuric acid are traditional catalysts, they cause corrosion and waste issues [1]. The move towards solid acids (e.g., Montmorillonite K10 [5]) or milder organic acids (e.g., Alpha-Hydroxy Acids [1]) offers more environmentally friendly and sustainable pathways.

- Analytical Verification: Always confirm the identity and isomeric composition of your product using standard analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2].

Important Note on Gamma-Terpineol Synthesis

A primary challenge is the scarcity of specific information on the selective synthesis of γ-terpineol. The methods provided here are proven for α-terpineol production. Future research could focus on:

- Screening specialized catalysts, such as tailored zeolites or metal-organic frameworks (MOFs), for higher γ-isomer selectivity.

- Optimizing bioconversion pathways using engineered enzymes or microorganisms.

- Developing sophisticated separation techniques to isolate γ-terpineol from isomer mixtures.

References

- 1. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α- ... [pmc.ncbi.nlm.nih.gov]

- 2. CN107628927B - Method for synthesizing α- terpineol from limonene [patents.google.com]

- 3. Two-step continuous flow synthesis of α-terpineol [sciencedirect.com]

- 4. Studies on the key enzyme for the conversion of limonene ... [sciencedirect.com]

- 5. Preparation of α- Terpineol from Biomass Resource Catalysed by Acid... [scispace.com]

- 6. - Wikipedia Terpineol [en.wikipedia.org]

analytical methods GC-MS quantification gamma-terpineol

Application Note: GC-MS Analysis of Gamma-Terpineol

This document provides a detailed protocol for the identification and quantification of this compound in plant-based substances using Gas Chromatography-Mass Spectrometry (GC-MS). The method has been adapted and validated based on established procedures for the analysis of terpenes [1] [2].

Introduction

This compound (CAS 586-81-2) is a monoterpene alcohol found in various plants and essential oils, such as cinnamon, pine, and carrot oils [3]. It is often a component of the terpineol isomer mixture, which also includes alpha- and beta-terpineol [3]. Accurate quantification of this compound is essential for the quality control of pharmaceuticals, fragrances, and cannabis products due to its biological and aromatic properties [1] [2]. This application note describes a validated GC-MS method that ensures specificity, linearity, accuracy, and precision for quantifying this compound.

Experimental Protocol

2.1. Instrumentation and Materials

- GC-MS System: Gas chromatograph coupled with a mass selective detector (e.g., Clarus SQ 8 GC/MS) [2].

- Sample Introduction: Pressure-balanced Headspace (HS) sampler (e.g., TurboMatrix HS sampler) is recommended to introduce volatile components and prevent non-volatile matrix components from entering the system [2].

- GC Column: A non-polar or low-polarity fused silica capillary column, such as OV-1 (30 m x 0.32 mm i.d. x 0.25 µm film thickness) or equivalent [1] [4].

- Standards: Pure analytical standards of this compound, 1,8-cineole, terpinen-4-ol, and (-)-α-bisabolol for calibration and identification [1] [2].

2.2. Detailed GC-MS Procedure

1. Sample Preparation:

- Weigh approximately 20 µL of the essential oil or plant-based substance [2].

- Dilute quantitatively with an appropriate solvent (e.g., hexane or methanol) to a target concentration within the calibration range.

- Transfer the prepared solution into a headspace vial and seal immediately for analysis [2].

2. GC-MS Operational Parameters: The following temperature program provides an optimal separation for this compound and other common terpenes, based on a method validated for a multicomponent substance [1] and terpineol oil analysis [4].

| Parameter | Specification |

|---|---|

| Injector Temperature | 220 - 250 °C [1] |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Injection Mode | Split (split ratio 10:1 to 50:1) |

| Temperature Program | Initial: 70 °C, hold for 1 min [4] Ramp 1: 1.5 °C/min to 100 °C [4] Ramp 2: 5 °C/min to 160 °C [4] Ramp 3: 10 °C/min to 220 °C, hold for 2 min [4] | | MS Transfer Line | 250 - 280 °C [1] | | Ion Source Temp. | 200 - 230 °C [1] | | Ionization Mode | Electron Impact (EI), 70 eV | | Acquisition Mode | Scan (e.g., m/z 40 - 450) or Selective Ion Monitoring (SIM) for higher sensitivity. |

3. Identification and Quantification:

- Identification: Identify this compound by comparing its Retention Time (RT) and mass spectrum with those of an authentic standard. Further confirm by matching the mass spectrum with libraries (e.g., NIST, Wiley) [1].

- Quantification: Use a calibration curve constructed from peak areas of this compound standards at different concentrations. The curve should have a minimum of five concentration levels [1] [2].

Method Validation

The method should be validated according to regulatory guidelines (e.g., ICH, European Pharmacopoeia) for the following parameters [1]:

| Validation Parameter | Results for this compound | Acceptance Criteria |

|---|---|---|

| Specificity | No interference from other terpenes (e.g., α-terpineol, terpinen-4-ol) [1] | Baseline separation achieved. |

| Linearity (R²) | R² > 0.9990 [2] | R² ≥ 0.999 |

| Calibration Range | 1.9 - 500 ppm [2] | Covers expected sample concentration. |

| Accuracy (Recovery) | 92.1% [2] | 85-115% |

| Precision (RSD) | 2.99% (Repeatability, n=8) [2] | RSD ≤ 3.0% |

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis, from sample preparation to final reporting.

Discussion

- Advantages of Headspace-GC-MS: The use of headspace sampling minimizes sample preparation, reduces instrument maintenance by preventing non-volatile matrix components from entering the GC system, and is ideal for volatile terpenes [2].

- Specificity: The combination of a defined temperature program and mass spectrometric detection provides high specificity, effectively separating and identifying this compound from its isomers and other terpenes in complex matrices [1] [4].

- Performance: The validated method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control in pharmaceutical and natural product development [1] [2].

References

- 1. Development and Validation of a Gas Chromatography ... [pmc.ncbi.nlm.nih.gov]

- 2. HS-GC/MS Solution for the Determination of Terpenes [azolifesciences.com]

- 3. Showing metabocard for this compound (HMDB0036993) [hmdb.ca]

- 4. [Analysis of terpineol and improvement of technology ... [pubmed.ncbi.nlm.nih.gov]

Gamma-Terpineol Interaction with Cholesterol-Containing Langmuir Monolayers: Application Notes and Experimental Protocols

Introduction

Gamma-terpineol is a monocyclic monoterpene tertiary alcohol that has garnered significant interest in pharmaceutical and microbiological research due to its potential as both a microbicidal agent and a candidate for anticancer drug development. Its biological activity is closely tied to its interaction with cellular membranes, particularly those containing cholesterol, a key component of mammalian cell membranes that plays a crucial role in maintaining membrane fluidity and permeability. Understanding these interactions at the molecular level is essential for elucidating this compound's mechanism of action and optimizing its therapeutic potential.

Langmuir monolayer techniques provide an excellent experimental platform for investigating molecular interactions at biointerfaces, allowing researchers to create simplified 2D model systems of cell membranes with precise control over composition and physical state. These techniques enable the study of drug-membrane interactions under controlled conditions, providing insights that would be difficult to obtain in more complex bilayer systems or living cells. The methodology involves spreading amphiphilic molecules at an air-water interface and systematically compressing them while monitoring various physical parameters, creating a highly controllable environment for studying molecular interactions.

This application note provides detailed protocols for preparing and characterizing Langmuir monolayers containing cholesterol and investigating their interactions with this compound, along with comprehensive data interpretation guidelines for researchers in drug development and membrane biophysics.

Experimental Setup and Material Preparation

Equipment Requirements

The experimental setup for Langmuir monolayer studies requires specific instrumentation capable of precise control and measurement at the air-water interface:

Langmuir-Blodgett Trough: A temperature-controlled Teflon trough with movable compression barriers. The trough should be equipped with a thermostatting system to maintain constant temperature (±0.1°C) throughout experiments, typically using circulating water in channels beneath the trough [1]. The barriers should be made of hydrophilic material like Delrin to prevent monolayer leakage [1].

Surface Pressure Sensor: A Wilhelmy plate system using a thin platinum plate (or alternatively glass, quartz, mica, or filter paper) connected to an electrobalance for continuous surface pressure monitoring. The plate dimensions should be carefully selected with width significantly greater than thickness (wp ≫ tp) to simplify surface pressure calculations according to the equation: π = -ΔF/(2wp) [1].

Brewster Angle Microscope (BAM): Essential for real-time visualization of monolayer morphology during compression. The BAM should be aligned to detect reflected light from the air-water interface, allowing observation of domain formation and phase transitions without fluorescent probes [2].

Infrared Reflection-Absorption Spectroscopy (IRRAS): For analyzing molecular conformation and orientation within the monolayer. This technique provides information about the trans/gauche conformers ratio of methylene groups, revealing molecular packing and ordering [2].

Material Preparation

Proper preparation of materials is critical for reproducible monolayer experiments:

Lipid Solutions: Dissolve cholesterol and other lipid components (such as DPPC) in a volatile, water-insoluble solvent system, typically chloroform or a chloroform-methanol mixture (4:1 v/v) [3]. Prepare solutions at a concentration of approximately 1 mg/mL and store at -20°C when not in use. The hydrocarbon chain of the amphiphiles should typically contain more than 12 carbons to ensure stable monolayer formation without dissolution or crystallization [1].

This compound Solution: Prepare this compound in the same solvent system as the lipids to ensure proper mixing and spreading. For incorporation studies, this compound can be either pre-mixed with lipid solutions before spreading or injected into the subphase after monolayer formation for penetration studies.

Aqueous Subphase: Use ultrapure water with resistivity ≥18.2 MΩ·cm (Milli-Q quality or equivalent). The subphase can be modified with buffers or salts as needed for specific experimental conditions. For physiological relevance, phosphate buffer at pH 7.4 is commonly used [4]. Maintain subphase temperature at 20°C unless studying temperature-dependent effects.

Table 1: Recommended Materials and Specifications for Langmuir Monolayer Experiments

| Material/Reagent | Purity Requirement | Recommended Solvent | Storage Conditions |

|---|---|---|---|

| Cholesterol | >99% | Chloroform | -20°C, protected from light |

| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | >99% | Chloroform:MeOH (4:1 v/v) | -20°C, under inert gas |

| This compound | >98% | Chloroform | Room temperature, protected from light |

| Chloroform | HPLC Grade | - | Room temperature |

| Methanol | HPLC Grade | - | Room temperature |

Monolayer Preparation and Compression Protocols

Langmuir Trough Preparation

Proper preparation of the Langmuir trough is essential for obtaining reliable and reproducible data:

Thorough Cleaning: Clean the Teflon trough and barriers meticulously with methanol followed by multiple rinses with ultrapure water. This step is critical as any contamination will significantly affect surface tension measurements [1].

Subphase Addition: Fill the trough with the prepared aqueous subphase, ensuring no air bubbles are trapped beneath the surface. The subphase temperature should be stabilized to the desired experimental temperature (typically 20°C or 37°C) using the circulating water bath before proceeding.

Surface Cleanliness Verification: Close the barriers completely and monitor the surface pressure. The system is considered clean when the surface pressure reading is less than 0.1 mN/m with closed barriers and BAM imaging shows a uniformly dark background without particulate contamination [4].

Barrier Alignment Check: Ensure the barriers move smoothly without leaking and that the Wilhelmy plate is properly aligned perpendicular to the interface.

Monolayer Formation and Compression

The process of monolayer formation and compression must be performed with careful attention to timing and environmental control:

Monolayer Deposition: Using a precision microsyringe (typically 50-100 μL), gently apply the lipid or lipid/gamma-terpineol solution dropwise onto the clean subphase surface. Hold the syringe tip close to the surface during dispensing to minimize solvent turbulence and ensure even distribution.

Solvent Evaporation: Allow 10-15 minutes for complete evaporation of the volatile spreading solvent. During this time, monitor surface pressure to ensure stability, indicating complete solvent removal [3].

Monolayer Compression: Initiate barrier movement at a constant, controlled speed (typically 10-20 mm/min or 20 cm²/min) while continuously recording surface pressure and mean molecular area [4]. The compression should proceed until the monolayer reaches its collapse point, indicated by a sudden drop or plateau in surface pressure after a steady increase.

Data Collection: Simultaneously collect surface pressure-area (π-A) isotherm data, BAM images (at regular intervals or specific surface pressures), and if available, IRRAS spectra to correlate structural changes with thermodynamic data.

Table 2: Standard Compression Parameters for Lipid-Gamma-Terpineol Monolayer Studies

| Parameter | Standard Condition | Alternative Conditions | Notes |

|---|---|---|---|

| Temperature | 20°C | 37°C (physiological) | Affects phase behavior |

| Compression Speed | 20 mm/min | 5-30 mm/min range | Too fast causes non-equilibrium |

| Solvent Evaporation Time | 10-15 min | Up to 30 min for mixed systems | Ensure complete evaporation |

| Initial Surface Pressure | <0.1 mN/m | <0.3 mN/m | Indicator of clean interface |

| Maximum Compression | Collapse pressure | 30-40 mN/m (physiological relevance) | Depends on lipid composition |

Interaction Analysis Methodologies

Surface Pressure-Area (π-A) Isotherm Analysis

The surface pressure-area isotherm provides fundamental information about monolayer behavior and molecular interactions:

Isotherm Acquisition: Compress the monolayer while continuously recording surface pressure (π) as a function of mean molecular area (A). Repeat compressions may be necessary to achieve reproducible traces, especially for mixed systems [1].

Phase Identification: Identify characteristic regions in the isotherm corresponding to different monolayer phases:

- Gaseous phase: Very low surface pressure, large molecular areas

- Liquid-expanded (LE) phase: Gradual increase in surface pressure

- Liquid-condensed (LC) phase: Steeper slope in the isotherm

- Solid-condensed (SC) phase: Very steep, nearly vertical slope before collapse

Interaction Parameters: Calculate the excess area per molecule (A_ex) to quantify non-ideal mixing between this compound and cholesterol using the equation: A_ex = A_12 - (X_1A_1 + X_2A_2) where A_12 is the mean molecular area of the mixture, A_1 and A_2 are the areas of pure components, and X_1 and X_2 are the mole fractions [4].

Compressibility Modulus: Determine the compressibility modulus (C_s⁻¹) from the isotherm slope to assess monolayer stiffness: C_s⁻¹ = -A(∂π/∂A)_T Higher values indicate more rigid monolayers, while lower values suggest increased fluidity [4].

Incorporation Methods for this compound

This compound can be introduced into cholesterol-containing monolayers using different experimental approaches:

Pre-mixing Method: Prepare a solution containing both cholesterol and this compound in the desired molar ratio before spreading on the subphase. This method ensures homogeneous distribution and is ideal for studying well-mixed systems.

Penetration Method: First form a pure cholesterol monolayer at a predetermined initial surface pressure, then inject this compound into the subphase beneath the monolayer. Monitor the increase in surface pressure over time as this compound penetrates and incorporates into the monolayer.

Sequential Addition Method: Spread cholesterol first, allow it to form a stable monolayer, then carefully spread this compound on top of the existing monolayer. This approach can provide insights into molecular rearrangements and domain formation.

The following workflow diagram illustrates the experimental process for preparing and analyzing this compound interactions with cholesterol-containing monolayers:

Data Interpretation and Analysis

Interpreting this compound Effects on Cholesterol Monolayers

Analysis of this compound interactions with cholesterol-containing monolayers reveals several characteristic effects that provide insight into its mechanism of action:

Molecular Area Changes: this compound exhibits a dual effect on molecular packing—initially expanding the monolayer at higher molecular areas but condensing it at lower areas during compression. This indicates a structural molecular rearrangement of this compound at the water interface upon compression, suggesting reorientation or reorganization within the lipid matrix [2].

Rheological Modifications: The compressional modulus of the lipid monolayer decreases with this compound incorporation, indicating reduced mechanical resistance to compression and increased molecular fluidity. This fluidizing effect is significant for understanding how this compound might disrupt membrane integrity in biological systems [2].

Surface Potential Alterations: this compound causes a measurable decrease in surface potential, reflecting changes in the vertical component of the dipole moment within the monolayer. This alteration in electrical properties may correlate with changes in membrane permeability observed in biological systems [2].

Domain Morphology Changes: BAM imaging reveals the formation of aggregates and alterations in domain structure upon this compound incorporation, providing visual evidence of molecular reorganization and potential phase separation within the monolayer [2].

Conformational Modifications: IRRAS data shows alteration of the trans/gauche conformers ratio for methylene groups, indicating that this compound affects the packing order and conformational states of the hydrocarbon chains in the monolayer [2].

Comparative Analysis with DPPC-Containing Systems

The effects of this compound are modulated by the presence of phospholipids such as DPPC in the monolayer:

Lipid-Specific Interactions: Distinctive effects are observed for cholesterol monolayers without or with the presence of DPPC, demonstrating that this compound's interaction with lipidic surfaces is modulated by lipids able to mediate the packing state of biointerfaces [2].

Complex Formation: Cholesterol and phospholipids can form oligomeric chemical complexes with fundamental stoichiometries (3:2 and 6:1 phospholipid per cholesterol molecule), and this compound may disrupt or modify these complexes, affecting overall monolayer stability [4].

Condensing Effect Modulation: Cholesterol typically exerts a condensing effect on phospholipid monolayers, reducing the area per molecule, and this compound may interfere with this effect, potentially through competitive interactions or molecular rearrangement.

Table 3: Characteristic Effects of this compound on Cholesterol-Containing Monolayers

| Parameter Measured | Effect of this compound | Biological Significance | Experimental Evidence |

|---|---|---|---|

| Molecular Area | Expansion at high areas, condensation at low areas | Molecular rearrangement during membrane compression | Isotherm shifts [2] |

| Compressional Modulus | Reduction | Membrane fluidization | Decreased C_s⁻¹ [2] |

| Surface Potential | Decrease | Altered membrane permeability | ΔV measurements [2] |

| Domain Morphology | Aggregate formation | Membrane domain disruption | BAM imaging [2] |

| Chain Conformation | Altered trans/gauche ratio | Modified packing density | IRRAS spectra [2] |

Troubleshooting and Technical Considerations

Common Experimental Challenges

Several technical challenges may arise during Langmuir monolayer experiments with this compound and cholesterol:

Monolayer Instability: If the monolayer shows unexpected collapse or instability, ensure complete solvent evaporation before compression and verify that the compression speed is not excessive. Mixed systems often require slower compression speeds for equilibrium conditions.

Poor Reproducibility: For inconsistent results between experiments, standardize solvent quality, environmental conditions (temperature, humidity), and operator technique. Use fresh solutions and ensure consistent cleaning procedures.

BAM Imaging Artifacts: Dust contamination or subphase impurities can interfere with BAM imaging. Improve cleaning protocols and use high-purity materials. Adjust the angle of incidence precisely for optimal contrast.

Wilhelmy Plate Issues: If surface pressure readings are erratic, ensure the Wilhelmy plate is perfectly clean and properly aligned. Check that the plate is fully wetted (contact angle θ = 0, cosθ = 1) for accurate measurements [1].

Data Validation and Quality Control

Implement these quality control measures to ensure reliable and interpretable results:

Pure Component Validation: Regularly characterize pure cholesterol and DPPC monolayers to establish baseline isotherms for comparison with literature values. This validates proper system operation and technique.

Consistency Checks: Perform repeated compressions on the same monolayer to assess reproducibility. The isotherms should be nearly identical with minimal hysteresis.

Cross-Validation: Correlate findings from different measurement techniques. For example, phase transitions observed in π-A isotherms should correspond to morphological changes in BAM images.

Control Experiments: Include appropriate controls, such as monolayers without this compound and systems with different cholesterol ratios, to properly contextualize results.

The insights gained from these Langmuir monolayer studies provide valuable information for understanding how this compound interacts with cholesterol-containing membranes, which is essential for elucidating its mechanisms as a microbicidal and anticancer agent. The techniques and protocols outlined here enable systematic investigation of these interactions under controlled conditions, contributing to drug development efforts targeting membrane-mediated biological processes.

References

- 1. Langmuir Films [nanoscience.com]

- 2. The effect of the monocyclic monoterpene tertiary alcohol γ- terpineol ... [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of the Langmuir and Langmuir –Blodgett monolayers of... [link.springer.com]

- 4. Frontiers | Thermodynamic and Mechanical Properties of... [frontiersin.org]

Application Notes & Protocols: Gamma-Terpineol as an Anticancer Agent via Lipid Membrane Disruption

Executive Summary

Gamma-terpineol (γ-terpineol), a naturally occurring monocyclic monoterpene alcohol, demonstrates significant anticancer potential through a multi-target mechanism of action. Its efficacy is primarily attributed to its ability to disrupt lipid membranes, leading to altered membrane physical properties, induction of apoptosis, and inhibition of cell proliferation. This document details the known mechanisms, quantitative findings, and standardized experimental protocols for investigating this compound's anticancer activity, providing a foundation for its further development in oncology drug discovery [1] [2].

Mechanism of Action: Lipid Membrane Disruption

This compound exerts its anticancer effects through a direct interaction with cellular membranes. As a lipophilic compound, it readily incorporates into lipid bilayers, a process that disrupts membrane integrity and function, triggering a cascade of intracellular events that culminate in cell death.

The diagram below illustrates the sequential mechanism by which this compound induces apoptosis in cancer cells through membrane disruption.

Supporting Biophysical Evidence

- Membrane Condensation: In model cholesterol monolayers, this compound condenses the membrane at lower molecular areas, indicating a significant structural rearrangement of lipids at the water interface upon compression [3].

- Altered Mechanical Properties: The interaction leads to a marked reduction in the compressional modulus (a measure of rigidity) of the lipid monolayer, confirming a direct effect on membrane physical state [3].

- Cellular Consequences: In human hepatoma BEL-7402 cells, these membrane disruptions are associated with profound mitochondrial damage, including deformation, vacuolization, and the release of pro-apoptotic factors, which initiate programmed cell death [2].

Quantitative Anticancer Activity Profile

The following tables summarize the concentration-dependent anticancer effects of this compound observed in preclinical models.

Table 1: In Vitro Cytotoxicity and Apoptosis Induction in Human Hepatoma (BEL-7402) Cells [2]

| Assay Endpoint | This compound Concentration | Observed Effect / Outcome |

|---|---|---|

| Cell Proliferation (MTT Assay) | 40 - 640 μg/mL | Significant, dose-dependent suppression of cell proliferation. |

| Cell Colony Formation (Soft Agar) | 40 - 640 μg/mL | Dose-dependent inhibition of anchorage-independent growth. |